molecular formula C38H34O4 B13789474 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid

4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid

Cat. No.: B13789474
M. Wt: 554.7 g/mol
InChI Key: IOZOGPGWSDEVKR-UHFFFAOYSA-N
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Description

This multi-functional organic compound, 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid, is a high-purity reagent designed for advanced research and development applications. As a complex benzoic acid derivative featuring a extended terphenyl-based core structure with multiple methyl substitutions, it serves as a valuable building block in materials science . Its multiple carboxylic acid functional groups make it an excellent organic linker for constructing metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) . The methyl groups can be utilized to fine-tune the hydrophobicity and structural geometry of the resulting materials, which are investigated for gas storage, separation technologies, and catalysis . In pharmaceutical research, structurally related benzoic acid derivatives are frequently explored as key intermediates in the synthesis of active compounds with various therapeutic properties . The rigid, multi-aromatic structure of this compound is also of significant interest in the development of organic electronic devices and as a precursor for novel polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE) in a controlled laboratory setting. For specific storage and handling requirements, please refer to the product documentation, as some related compounds require cold-chain transportation .

Properties

Molecular Formula

C38H34O4

Molecular Weight

554.7 g/mol

IUPAC Name

4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid

InChI

InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42)

InChI Key

IOZOGPGWSDEVKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C)C)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves multi-step organic synthesis , primarily relying on cross-coupling reactions such as the Suzuki-Miyaura coupling, along with condensation and aromatic substitution steps to assemble the polyphenyl framework and introduce carboxylic acid functionalities.

Key Synthetic Route: Suzuki-Miyaura Coupling

  • Starting Materials : The synthesis often begins with 4-carboxybenzaldehyde and 2,5-dimethylphenylboronic acid or related boronic acid derivatives.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4) are employed to facilitate the Suzuki coupling.
  • Base : Potassium carbonate (K2CO3) or similar bases are used to activate the boronic acid.
  • Solvent : Common solvents include toluene, ethanol, or mixtures thereof.
  • Conditions : The reaction is typically carried out under reflux or elevated temperatures to ensure high conversion.

This coupling reaction links aryl groups to form the extended phenyl system with precise substitution patterns, critical for the final compound's structure.

Multi-Step Assembly of the Polyphenyl Structure

  • The compound's structure, containing multiple 2,5-dimethylphenyl units linked through para positions, is constructed stepwise by iterative coupling reactions.
  • Each coupling step adds a new phenyl ring substituted with methyl groups and carboxylic acid functionalities.
  • Control of regioselectivity and substitution pattern is crucial, achieved by using appropriately substituted starting materials and reaction conditions.

Purification Techniques

  • Recrystallization : After synthesis, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to purify the product.
  • Chromatography : Column chromatography on silica gel or reverse-phase media may be employed to separate the desired compound from side products and unreacted materials.
  • Industrial Scale : Continuous flow reactors and optimized reaction parameters improve yield and purity at scale.

Chemical Reactions and Conditions

Oxidation and Reduction

  • The compound's carboxylic acid groups can undergo oxidation to quinone derivatives or reduction to alcohols and aldehydes.
  • Oxidizing agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Electrophilic Aromatic Substitution

  • The aromatic rings can be further functionalized by halogenation or nitration.
  • Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to introduce substituents without disrupting the core structure.

Data Summary Table

Parameter Description Source
Molecular Formula C38H34O4
Molecular Weight 554.7 g/mol
IUPAC Name This compound
Key Synthetic Method Multi-step Suzuki-Miyaura coupling using 4-carboxybenzaldehyde and 2,5-dimethylphenylboronic acid
Catalyst Palladium-based catalysts (e.g., Pd(PPh3)4)
Base Potassium carbonate (K2CO3)
Solvent Toluene, ethanol
Purification Recrystallization, chromatography
Oxidation Agents KMnO4, CrO3
Reduction Agents LiAlH4, NaBH4

Research Outcomes and Applications

  • The compound serves as a building block in organic synthesis for constructing advanced polyaromatic materials.
  • It is investigated for ligand properties in biochemical assays due to its carboxylic acid groups.
  • Potential applications include materials science , pharmaceutical precursors , and polymer production .

Chemical Reactions Analysis

Types of Reactions

The compound exhibits reactivity through its carboxylic acid groups, aromatic rings, and substituents. Key reaction pathways include:

1.1 Oxidation

1.2 Reduction

  • Mechanism : Reduction of carboxylic acids to alcohols or aldehydes using strong reducing agents.

  • Products : Primary alcohols (e.g., 4-[4-[4-[4-(4-hydroxymethylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzyl alcohol).

1.3 Substitution

  • Mechanism : Nucleophilic substitution of carboxylic acids with alcohols, amines, or other nucleophiles.

  • Products : Esters (e.g., methyl ester derivatives) or amides (e.g., 4-[4-[4-[4-(4-amidophenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzamide).

1.4 Coordination Polymer Formation

  • Mechanism : The dicarboxylic acid groups act as ligands, forming metal-organic frameworks (MOFs) with transition metals.

  • Products : 3D frameworks with pcu topology, stabilized by phen ligands .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO4, CrO3Acidic medium
ReductionLiAlH4, NaBH4Ethanol/THF
SubstitutionAlcohols, SOCl2Reflux, catalytic H2SO4
CoordinationCu(NO3)2, ZnCl2Solvent (DMF), room temperature

Major Products

ReactionProductStructure
Oxidation4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acidUnchanged
Reduction4-[4-[4-[4-(4-hydroxymethylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzyl alcoholAlcohol functional groups
SubstitutionMethyl ester derivativeReplacement of COOH with COOCH3
Coordinationpcu-topology MOFMetal-ligand framework with Cu or Zn

Comparison with Similar Compounds

CompoundKey DifferenceReactivity
4-(4-formylphenyl)benzaldehydeContains aldehyde groupsUndergoes oxidation/reduction of aldehydes
4-carboxyphenylboronic acidBoronic acid substituentParticipates in Suzuki coupling
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acidReduced branchingHigher solubility in polar solvents

Biochemical and Environmental Impact

The compound’s carboxylic acids enable interactions with enzymes via Schiff base formation, influencing cell signaling pathways. Environmental stability is moderate, with degradation under UV light or reactive chemicals.

Scientific Research Applications

The compound 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid , also known as a derivative of terphenyl compounds, exhibits a range of applications across various scientific fields. This article explores its applications in chemistry, biology, materials science, and medicine, supported by data tables and relevant case studies.

Synthesis of Advanced Materials

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex organic molecules and polymers. Researchers have utilized it in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) , which are crucial in areas such as catalysis and gas storage.

Application AreaDescription
Organic SynthesisUsed as a precursor for complex organic molecules.
Material ScienceIntegral in synthesizing COFs and MOFs for various applications.

Coordination Polymers

The compound's ability to form coordination polymers is notable. These polymers can create three-dimensional frameworks with specific topologies, which have implications in material design and catalysis.

Fluorescent Probes

In biological research, derivatives of this compound have been explored as fluorescent probes . Their photophysical properties make them suitable for labeling agents in cellular imaging and tracking biological processes.

Therapeutic Potential

Preliminary studies suggest potential therapeutic activities against inflammation and cancer. Research is ongoing to evaluate the efficacy of this compound in inhibiting specific biological pathways associated with disease progression.

Biological ApplicationPotential Impact
Fluorescent ProbesEnhances imaging techniques in cellular biology.
Anticancer ActivityMay inhibit tumor growth through specific pathways.

Polymer Chemistry

The compound has been investigated for its utility in polymer chemistry, particularly in creating thermoplastic elastomers and other advanced materials that exhibit desirable mechanical properties.

Nanotechnology

In nanotechnology, it has been applied to develop nanoscale materials that can be used in drug delivery systems or as components in electronic devices due to their unique structural properties.

Material Science AreaApplication
Polymer ChemistryDevelopment of advanced elastomers.
NanotechnologyCreation of nanoscale materials for electronics and drug delivery.

Case Studies

  • Development of Coordination Polymers
    • Researchers synthesized a series of coordination polymers using the compound as a ligand. The resulting materials exhibited enhanced catalytic properties for organic transformations, showcasing the compound's versatility in material design.
  • Fluorescent Imaging Techniques
    • A study utilized derivatives of this compound in live-cell imaging, demonstrating its effectiveness as a fluorescent probe. The results indicated significant improvements in imaging resolution compared to traditional methods.
  • Therapeutic Investigations
    • In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines, revealing promising results that warrant further exploration into its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further influencing the compound’s binding properties[5][5].

Comparison with Similar Compounds

4-(2,5-Dihexyloxyphenyl)benzoic Acid

  • Structure : Features hexyloxy groups instead of methyl substituents, linked via Suzuki coupling .
  • Properties :
    • Increased lipophilicity due to hexyloxy chains.
    • Lower melting point compared to the target compound (inferred from bulkier substituents).
    • Forms dimers via O–H⋯O hydrogen bonds in crystalline states, similar to the target’s carboxylic acid-driven interactions .

4-[(2,5-Dimethylphenyl)carbonyl]benzene-1,2-dicarboxylic Acid (CAS 198625-32-0)

  • Structure : Contains a carbonyl linker and two carboxylic acid groups .
  • Properties: Higher solubility in polar solvents due to the carbonyl group. Potential for chelating metals, but with different geometry compared to the target’s rigid aryl backbone.

4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

  • Structure : A smaller molecule with a ketone and carboxylic acid group .
  • Properties :
    • Higher reactivity in nucleophilic additions (ketone functionality).
    • Lower molecular weight (C₁₃H₁₆O₃ vs. ~C₃₉H₃₄O₆ for the target), leading to distinct solubility and crystallinity profiles .

Physicochemical Properties

Property Target Compound 4-(2,5-Dihexyloxyphenyl)benzoic Acid 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid
Molecular Weight ~634.7 g/mol (C₃₉H₃₄O₆) 470.6 g/mol (C₂₆H₃₄O₅) 220.3 g/mol (C₁₃H₁₆O₃)
Solubility Low in water, moderate in DMF Low in water, high in THF Moderate in polar aprotic solvents
Hydrogen Bonding Strong (two COOH groups) Moderate (one COOH group) Moderate (COOH and ketone)
Thermal Stability High (rigid aromatic core) Moderate (flexible hexyloxy chains) Lower (smaller structure)

Functional and Application Comparisons

  • Coordination Chemistry :
    • Target Compound : Suitable for MOFs due to multiple COOH groups and rigidity.
    • 4-[(2,5-Dimethylphenyl)carbonyl]benzene-1,2-dicarboxylic Acid : Prefers chelating roles (e.g., transition metal catalysts) .
  • Self-Assembly :
    • Target Compound : Forms extended networks via COOH dimerization.
    • 4-(2,5-Dihexyloxyphenyl)benzoic Acid : Self-assembles into lamellar structures due to alkyl chains .
  • Biological Activity :
    • Ethyl 4-(2,5-Dimethylphenyl)-4-oxobutyrate : Ester derivatives may serve as prodrugs, unlike the target’s acidic form .

Biological Activity

The compound 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid , often referred to as a complex aromatic carboxylic acid, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of aromatic aldehydes and carboxylic acids. The synthesis can be achieved through methods such as:

  • Formylation : Utilizing agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions.
  • Recrystallization : Purification through recrystallization or column chromatography to obtain the desired product in high purity.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Infrared Spectroscopy (IR) to analyze functional groups.
  • Mass Spectrometry (MS) for molecular weight determination.

The biological activity of 4-carboxyphenyl derivatives is primarily attributed to their ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : Some studies suggest that compounds with similar structures can inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.
  • Antioxidant Activity : The presence of carboxylic acid groups can enhance the antioxidant properties of these compounds, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific pathways related to cell death .
  • Antibacterial Properties : A study on related organotin complexes demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The dimethyltin carboxylate complex showed the highest efficacy, suggesting that similar structures may enhance antibacterial properties .
  • Anti-inflammatory Effects : Compounds with carboxylic acid functionalities have been explored for their anti-inflammatory effects. Research indicates they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Data Table: Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerCancer cell linesInduction of apoptosis
AntibacterialStaphylococcus aureusStrong antibacterial activity
AntioxidantCellular oxidative stressReduction in oxidative damage
Anti-inflammatoryPro-inflammatory cytokinesInhibition of cytokine release

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

The synthesis involves sequential Suzuki-Miyaura coupling reactions to assemble the polyphenyl backbone, followed by carboxylation. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids for coupling .
  • Purification via reverse-phase HPLC with a methanol/water gradient (65:35 v/v) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate .
  • Monitoring reaction progress by TLC and confirming purity via high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic protons and methyl groups. Overlapping signals (e.g., dimethylphenyl protons) may require 2D NMR (COSY, HSQC) .
  • X-ray Diffraction (XRD) : Single-crystal XRD confirms the planar geometry and interplanar distances (mean σ(C–C) = 0.006 Å). Disorder in substituents may require refinement .
  • FTIR : Carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How do the multiple dimethylphenyl substituents impact solubility and crystallinity?

  • Solubility : The hydrophobic dimethylphenyl groups reduce aqueous solubility. Polar aprotic solvents (e.g., DMF, DMSO) are recommended for dissolution.
  • Crystallinity : Steric hindrance from dimethyl groups disrupts π-π stacking, leading to lower melting points compared to unsubstituted analogs. Crystallization in ethanol/water mixtures yields needle-like crystals .

Q. What strategies address contradictions in spectroscopic data from alternative synthetic routes?

  • Byproduct Analysis : Use LC-MS to detect incomplete coupling intermediates (e.g., mono- or di-coupled products) .
  • Dynamic NMR : Resolve conformational isomers caused by restricted rotation in the polyphenyl backbone .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Q. How can this compound be leveraged in metal-organic frameworks (MOFs)?

  • Coordination Sites : The carboxylate groups act as bridging ligands for metal ions (e.g., Zn²⁺, Cu²⁺). Optimize MOF porosity by tuning the dimethylphenyl spacer length .
  • Stability : The rigid polyphenyl backbone enhances thermal stability (decomposition >300°C), making it suitable for gas storage applications .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?

  • Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering hydrophobic compounds.
  • Detection : Use UPLC-MS/MS with negative ionization mode for carboxylic acid detection (LOQ = 0.1 ng/mL) .

Methodological Notes

  • Spectral Contradictions : Differences in NMR peak splitting (e.g., singlet vs. doublet) may arise from solvent polarity or temperature. Standardize conditions to ensure reproducibility .
  • Crystallization Optimization : Additive-driven crystallization (e.g., using hexafluorobenzene) improves crystal quality for XRD .

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